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Compound of Interest |

1-(3,4-Dihydroxyphenyl)butan-1-
Compound Name:

one
CAS No.: 17386-89-9
Cat. No.: B029398

Get Quote

\ J

1-(3,4-Dihydroxyphenyl)butan-1-one, also known as 3',4'-Dihydroxybutyrophenone, is a
phenolic ketone belonging to the catechol and butyrophenone classes of organic compounds.
Its structure, featuring a catechol moiety attached to a butyryl group, makes it a subject of
significant interest in organic synthesis and medicinal chemistry. The catechol group, a well-
known structural motif in many natural and synthetic bioactive molecules, imparts potent
antioxidant and redox properties. This guide provides a comprehensive overview of its
chemical properties, synthesis, and characterization, offering a technical resource for
researchers in drug discovery and chemical development.

Physicochemical and Structural Properties

1-(3,4-Dihydroxyphenyl)butan-1-one is a solid, grey-colored compound under standard
conditions.[1] Its core structure consists of a benzene ring substituted with two adjacent
hydroxyl groups (a catechol) and a butan-1-one chain. This combination of a polar catechol
group and a more nonpolar butyryl chain dictates its physical properties and reactivity.
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Property Value Source
CAS Number 17386-89-9 [1][2]
Molecular Formula C10H1203 [11[2][3]
Molecular Weight 180.20 g/mol [1112][3]
IUPAC Name i:ﬁ)?;,:-dihydroxyphenyl)butan- 3]
Appearance Grey Solid [1]

N Soluble in Dichloromethane,
Solubility [1]
Ethyl Acetate, Methanol

Hydrogen Bond Donors 2 [4115]

Hydrogen Bond Acceptors 3 [4][5]

Structural Identifiers
« SMILES:CCCC(=0)C1=CC(0)=C(0)C=C1[3]

e INChIKey:NLERVTXJOGYIKC-UHFFFAOY SA-N[3]

Chemical Stability and Reactivity Profile

The presence of the catechol moiety is the primary determinant of the compound's reactivity.
Catechols are highly susceptible to oxidation, which can be initiated by air, light, or changes in
pH, leading to the formation of corresponding ortho-quinones. This process is accelerated in
neutral or alkaline conditions due to the deprotonation of the phenolic hydroxyl groups, which
increases the electron density of the aromatic ring and lowers the oxidation potential.[6]

Conversely, the compound exhibits greater stability in acidic conditions.[6] The ketone
functional group is relatively stable but can undergo reduction to a secondary alcohol or
participate in condensation reactions at the alpha-carbon under appropriate conditions.

Synthesis Pathway: Friedel-Crafts Acylation
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The most common and direct method for synthesizing 1-(3,4-Dihydroxyphenyl)butan-1-one is
the Friedel-Crafts acylation of catechol (pyrocatechol) with butyryl chloride.[2] This reaction
utilizes a Lewis acid, typically aluminum chloride (AICIs), to activate the acyl chloride, facilitating
electrophilic attack on the electron-rich catechol ring.

(Butyryl Chloride)

Activation

AICIs (Lewis Acid)
in 1,2-Dichloroethane

Catechol Activated Electrophile
(Pyrocatechol) [Butyryl-AICls complex]

Acylation

1-(3,4-Dihydroxyphenyl)butan-1-one

Quench with
dilute HCI

Click to download full resolution via product page

Caption: Friedel-Crafts acylation synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods.[2]
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e Reaction Setup: A suspension of catechol (0.3 mol) and aluminum chloride (0.9 mol) is
prepared in 1,2-dichloroethane (500 mL) in a reaction vessel equipped with a stirrer and
placed in an ice bath.[2]

» Addition of Acyl Chloride: Butyryl chloride (0.45 mol) is added dropwise to the stirred
suspension over 1 hour, maintaining the temperature with the ice bath.[2]

o Reaction Progression: The mixture is stirred in the ice bath for an additional 3 hours, then
allowed to warm to room temperature and stirred for 20 hours.[2]

e Quenching: The reaction is carefully quenched by adding it to a cold, dilute (5%) hydrochloric
acid solution (1 L).[2]

« |solation and Extraction: The resulting precipitate is collected by filtration and washed with
water. The organic layer of the filtrate is separated. The aqueous layer is then extracted
multiple times with ethyl acetate (e.g., 3 x 300 mL).[2]

 Purification: The organic layers are combined, washed with water, dried over sodium sulfate
(Na2S0a4), and the solvent is removed by evaporation.[2] The resulting residue can be
combined with the initial precipitate for further purification if necessary.[2]

Spectroscopic Characterization

Definitive structural confirmation of 1-(3,4-Dihydroxyphenyl)butan-1-one relies on a
combination of spectroscopic techniques. While a public database spectrum for this specific
isomer is not readily available, the expected spectral characteristics can be reliably predicted
based on its functional groups and data from closely related isomers like 1-(4-
hydroxyphenyl)butan-1-one.[7][8]
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Technique Expected Characteristics

Aromatic Region (6.8-7.5 ppm): Three distinct
signals corresponding to the protons on the
trisubstituted benzene ring. Aliphatic Chain: A
H NMR triplet around 2.9 ppm (-CH2-CO-), a sextet
around 1.7 ppm (-CH2-), and a triplet around 1.0
ppm (-CHs). Phenolic Protons: Two broad
singlets (variable chemical shift) for the -OH

groups.

Carbonyl Carbon: A signal downfield, typically
>190 ppm (e.g., ~210 ppm).[9] Aromatic
Carbons: Six signals, with two shifted downfield
13C NMR due to attachment to oxygen (~145-155 ppm)
and four others in the typical aromatic region
(~115-130 ppm). Aliphatic Carbons: Three

distinct signals for the butyryl chain carbons.

O-H Stretch: A broad band in the range of 3200-
3500 cm~1 due to the hydrogen-bonded
phenolic hydroxyl groups. C=0 Stretch: A

IR Spectroscopy strong, sharp absorption band around 1650-
1680 cm~1 characteristic of an aryl ketone. C=C
Stretch: Aromatic ring stretching vibrations
around 1500-1600 cm~1. C-H Stretch: Aliphatic

C-H stretching just below 3000 cm™1,

Molecular lon (M*): A peak at m/z = 180. Key
Fragments: A prominent peak at m/z = 137

Mass Spectrometry (EI) corresponding to the [M-CsHy7]* ion (loss of the
propyl group via alpha-cleavage), and a peak at
m/z = 121.

Potential Applications and Biological Rationale

While primarily documented as a compound for organic synthesis, the structural features of 1-
(3,4-Dihydroxyphenyl)butan-1-one suggest potential bioactivity, particularly as an antioxidant.
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[1] A structurally related compound, 4-(3,4-dihydroxyphenyl)butan-2-one, has demonstrated
both antioxidant and anti-inflammatory properties.[10]

Antioxidant Mechanism

The catechol moiety is a classic radical scavenger. The phenolic hydrogens are readily donated
to neutralize free radicals (R¢), forming a more stable semiquinone radical intermediate. This
intermediate is resonance-stabilized, which makes the initial hydrogen donation
thermodynamically favorable. This process interrupts the propagation of radical chain
reactions, which are implicated in oxidative stress and cellular damage.

f Antioxidant Action A
1-(3,4-Dihydroxyphenyl)butan-1-one Free Radical
(Ar-(OH)z2) (Re)
He donation + He
Stable Semiquinone Radical Stable Product
(Ar-(O#)(OH)) (RH)
- J

Click to download full resolution via product page
Caption: General mechanism of free radical scavenging.

This inherent antioxidant capacity makes 1-(3,4-Dihydroxyphenyl)butan-1-one and its
derivatives interesting candidates for investigation in therapeutic areas where oxidative stress
is a key pathological factor. Its potential use in drug development could span from
neuroprotective agents to anti-inflammatory drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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